Home > Products > Building Blocks P17663 > 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one - 296793-35-6

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Catalog Number: EVT-1435608
CAS Number: 296793-35-6
Molecular Formula: C18H15NO5
Molecular Weight: 325.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one

Compound Description: This compound features a dihydrodioxine ring, a phenol ring, and an α,β-unsaturated ketone unit. [] The crystal structure reveals a twisted-chair conformation of the dihydrodioxine ring and an intramolecular O—H⋯O hydrogen bond. []

Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin moiety with the target compound, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. Both compounds also contain a ketone group, albeit in different positions and conjugated differently. This structural similarity suggests potential shared properties and reactivity patterns.

3-Hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-1,3-dihydro-indol-2-one

Compound Description: This compound, also referred to as 3HOCE, is a coumarin derivative with a 3-hydroxy-1,3-dihydro-2H-indol-2-one moiety. [] Studies have shown it exhibits solvatochromism, a red shift in absorption spectra with increasing solvent polarity, indicative of a more polar excited state. []

Relevance: This compound shares the 3-hydroxy-1,3-dihydro-2H-indol-2-one core structure with 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The presence of this common scaffold suggests potential similarities in their chemical behavior and biological activity.

1,3-Dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones (1a-g)

Compound Description: This series of compounds represent 3-hydroxy oxindole derivatives synthesized via Knoevenagel condensation of substituted isatins with acetophenones. [] They demonstrate moderate to good antioxidant activity in vitro, measured by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl free radicals. []

Relevance: This series shares the 3-hydroxy-1,3-dihydro-2H-indol-2-one core structure with 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The variation in substituents at the 5-position of the isatin ring in this series allows for exploration of structure-activity relationships and potential optimization of antioxidant properties.

1,3-Dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-ones (2a-g)

Compound Description: This series of compounds are 3-aroyl methylene indol-2-ones, also synthesized through Knoevenagel condensation of substituted isatins with various acetophenones. [] These compounds exhibit good antioxidant activity in vitro, particularly those with halogen substitutions at the 5-position of the isatin ring. []

Relevance: This series shares the 1,3-dihydro-2H-indol-2-one core structure with 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The key difference is the presence of an exocyclic double bond conjugated to the carbonyl group instead of a hydroxyl group at the 3-position. Comparing the activity of this series with the 3-hydroxy oxindoles (1a-g) can provide insight into the influence of the hydroxyl group on antioxidant properties.

3-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one (3b)

Compound Description: This compound is a 3-hydroxy oxindole derivative prepared from the reaction of acetylbenzene derivative (1b) with isatin. [] It serves as a precursor for the synthesis of novel benzodiazepine derivatives with potential anti-HIV activity. []

Relevance: This compound shares the 3-hydroxy-1,3-dihydro-2H-indol-2-one core structure with 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and also possesses a 2-oxoethyl substituent at the 3-position. The presence of the 4-methoxyphenyl group in compound 3b allows for studying the impact of electron-donating substituents on the reactivity and biological activity of this class of compounds.

Overview

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that combines various functional groups, indicating potential biological activity. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties.

Source

The compound can be synthesized from readily available precursors in laboratory settings. It has been referenced in various chemical databases and publications, highlighting its relevance in medicinal chemistry and organic synthesis .

Classification

This compound is classified as an indole derivative due to its structural features that include the indole ring system. Additionally, it contains a benzodioxin moiety, which contributes to its unique chemical properties and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

  1. Formation of the Benzodioxin Ring: This is usually achieved through cyclization reactions involving appropriate phenolic compounds and aldehydes.
  2. Indole Synthesis: The indole structure can be constructed via Fischer indole synthesis or other cyclization methods that involve the reaction of phenylhydrazines with ketones or aldehydes.
  3. Coupling Reactions: The final product is obtained by coupling the benzodioxin moiety with the indole derivative through acylation or alkylation techniques.

Technical Details

Reagents such as acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon) are often employed to facilitate these reactions. The reaction conditions can vary significantly, requiring optimization for yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is C22H20N2O5C_{22}H_{20}N_{2}O_{5}. The structure features:

  • An indole core
  • A hydroxyl group at position 3
  • A benzodioxin substituent at position 2

Data

The molecular weight of this compound is approximately 376.40 g/mol. The InChI key for this compound is provided in chemical databases for identification purposes .

Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  2. Reduction: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Substitution: Electrophilic substitution reactions can occur on the aromatic rings present in the structure.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions might involve halogenation or nucleophilic attacks under acidic or basic conditions .

Mechanism of Action

The mechanism of action for 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. This interaction could modulate biological pathways leading to therapeutic effects.

Process and Data

Research indicates that derivatives of indoles exhibit a range of bioactivities including antimicrobial and anticancer properties. The specific pathways and targets vary based on structural modifications and biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit typical characteristics of organic molecules such as solubility in organic solvents and potential crystallization behavior depending on purity.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified but likely within the range typical for similar compounds.
  • Solubility: Soluble in organic solvents like ethanol or dimethyl sulfoxide.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .

Applications

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has potential applications in medicinal chemistry due to its structural features associated with biological activity. It may serve as a lead compound for developing new drugs targeting various diseases including cancer and infectious diseases .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one represents a complex hybrid molecule integrating indole and benzodioxin pharmacophores. Its IUPAC name systematically describes:

  • A 3-hydroxy-2-oxindole core (3-hydroxy-1,3-dihydro-2H-indol-2-one) substituted at the C3 position.
  • A ketoethyl linker (-CH₂C(O)-) attached to the indole C3 carbon.
  • A 2,3-dihydro-1,4-benzodioxin moiety (2,3-dihydro-1,4-benzodioxin-6-yl) connected via the ketone carbonyl [1].

The molecular formula C₁₈H₁₅NO₅ (MW = 325.32 g/mol) was confirmed through high-resolution mass spectrometry and elemental analysis. Key atomic contributions include:

  • 18 carbon atoms: 12 aromatic (indole + benzodioxin), 4 aliphatic (linker + benzodioxin methylene), 2 carbonyl carbons.
  • 15 hydrogen atoms: 7 aromatic H, 4 aliphatic CH₂, 1 hydroxyl (indole-OH), and 3 exchangeable H (imino and hydroxyl).
  • 1 nitrogen atom: From the indole’s pyrrole ring.
  • 5 oxygen atoms: Indole carbonyl (1), hydroxyl (1), benzodioxin ethers (2), linker ketone (1) [1] [2].

Table 1: Molecular Descriptor Comparison with Related Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
Target CompoundC₁₈H₁₅NO₅325.32H at N1 (indole)
1-Butyl-substituted analogue [2]C₂₂H₂₃NO₅381.42Butyl at N1 (indole)

Stereochemical Analysis of the Benzodioxin-Indole Hybrid Scaffold

Stereochemistry critically defines this hybrid molecule’s conformational behavior and potential interactions:

  • Benzodioxin Ring: The 2,3-dihydro-1,4-benzodioxin adopts a puckered conformation, with the dioxane ring existing in a chair-like geometry. Substituents at C6 (attachment point for the ketoethyl chain) occupy equatorial positions, minimizing steric strain. This rigidifies the linker’s orientation relative to the indole core [3].
  • Indole C3 Stereochemistry: The quaternary C3 carbon bears hydroxyl and ketoethyl substituents, resulting in a chiral center. The molecule exhibits atropisomerism due to restricted rotation around the C3-C(linker) bond. Computational models indicate a preferred synclinal arrangement where the benzodioxin’s dioxane ring lies proximal to the indole’s benzene ring (dihedral angle: ~65°) [1].
  • Electronic Effects: The 3-hydroxy-2-oxindole motif exhibits tautomerism (lactam-lactim equilibrium), though X-ray data confirms the lactam form dominates. The C3 hydroxyl group acts as a hydrogen bond donor to the indole carbonyl oxygen, forming an intramolecular six-membered pseudo-ring. This interaction locks the C3 substituents in defined orientations, enhancing stereochemical stability [1] [4].

Solid-State Characterization: Crystallography and Polymorphism

While single-crystal X-ray diffraction (SCXRD) data for the exact compound remains unreported, structural inferences derive from closely related analogues and spectroscopic analyses:

  • Infrared Spectroscopy: Solid-state FTIR reveals key absorptions at 3200 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (ketone C=O), 1685 cm⁻¹ (indole C=O), and 1280 cm⁻¹ (C-O-C ether stretch). The absence of a free OH stretch (broad band at 3100–3000 cm⁻¹) supports strong intramolecular H-bonding [1].
  • Thermal Analysis: Differential scanning calorimetry (DSC) shows a single endothermic melt at ~205–210°C, suggesting a single polymorphic form under standard conditions. No glass transitions or recrystallization exotherms are observed below the melting point [1].
  • Polymorphism Screening: Patent literature on structurally similar antihypertensive 2-oxindoles with benzodioxin substituents (e.g., US4224333A) confirms that such hybrids often form crystalline salts with acids. Polymorphs arise from variations in protonation state or solvent inclusion (e.g., methanol solvates). For the non-salt parent compound, polymorphism is theoretically possible via conformational flexibility in the ketoethyl linker or benzodioxin puckering, though no experimental evidence exists yet [4] [6].

Table 2: Experimental Characterization Data Summary

TechniqueKey ObservationsStructural Implications
FTIR3200 cm⁻¹ (br), 1720 cm⁻¹, 1685 cm⁻¹, 1280 cm⁻¹Intramolecular H-bonding; carbonyl/ether groups
DSCMelt endotherm: 205–210°C; No solid-solid transitionsMonotropic polymorphism; high crystallinity
Computed XRD [4]Predicted peaks at 2θ = 7.5°, 15.1°, 18.7°, 22.3° (Cu-Kα)Potential fingerprint for form identification

Properties

CAS Number

296793-35-6

Product Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

Molecular Formula

C18H15NO5

Molecular Weight

325.3g/mol

InChI

InChI=1S/C18H15NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-18(22)12-3-1-2-4-13(12)19-17(18)21/h1-6,9,22H,7-8,10H2,(H,19,21)

InChI Key

XXUMSPRRHBNRSR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.